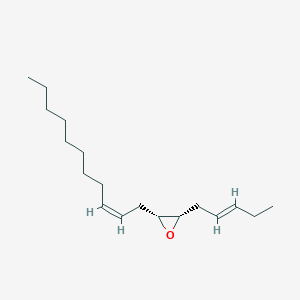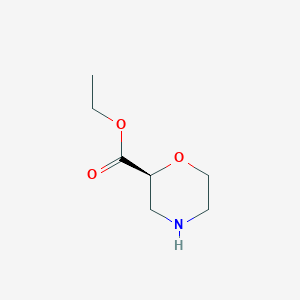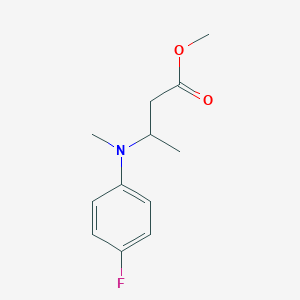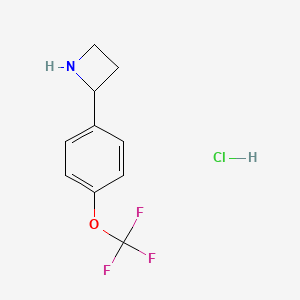
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the indole class of organic compounds Indoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Methoxylation: Introduction of the methoxy group at the 5-position of the indole ring.
Ethoxylation: Attachment of the ethoxy group at the 6-position.
Piperazine Introduction: Finally, the piperazine moiety is introduced at the ethoxy group.
The reaction conditions often involve the use of solvents like chloroform or dichloromethane, and catalysts such as potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Applications De Recherche Scientifique
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-(piperazin-1-yl)indole
- 6-methoxy-2-(piperazin-1-yl)indole
- 5-ethoxy-2-(piperazin-1-yl)indole
Uniqueness
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
5-methoxy-6-(2-piperazin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-10-12-2-3-17-13(12)11-15(14)20-9-8-18-6-4-16-5-7-18/h2-3,10-11,16-17H,4-9H2,1H3 |
Clé InChI |
MUJXOBZBXJIFRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




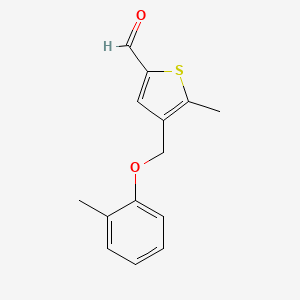



![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
